trans-Dihydronarciclasine vs. cis-Dihydronarciclasine: 302-Fold Potency Differential in NCI 60-Cell Panel Definitive of Stereochemical Requirement
The stereochemistry at the B/C ring junction determines whether dihydronarciclasine is a potent or essentially inactive cytotoxic agent. In the standardized U.S. National Cancer Institute (NCI) 60-cell line screen, trans-dihydronarciclasine exhibited a mean panel GI₅₀ of 12.6 nM (0.013 µM), whereas its cis isomer showed a mean panel GI₅₀ of 3,800 nM (3.8 µM) [1]. This represents a 302-fold potency advantage for the trans isomer, which also gave a COMPARE correlation coefficient of 0.92 with (+)-pancratistatin, indicating a near-identical mechanism-of-action fingerprint to the most advanced preclinical candidate in this class [2]. The cis isomer was completely inactive against a panel of RNA viruses, while the trans isomer showed strong activity [2].
| Evidence Dimension | Mean panel GI₅₀ against NCI 60 human cancer cell lines |
|---|---|
| Target Compound Data | trans-Dihydronarciclasine: mean GI₅₀ = 12.6 nM (0.013 µM); COMPARE correlation coefficient vs. pancratistatin = 0.92 |
| Comparator Or Baseline | cis-Dihydronarciclasine: mean GI₅₀ = 3,800 nM (3.8 µM) |
| Quantified Difference | ~302-fold greater potency for trans vs. cis isomer; cis isomer inactive against RNA viruses |
| Conditions | NCI 60 human tumor cell line panel (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, kidney); COMPARE algorithm analysis; RNA virus panel |
Why This Matters
Procurement of stereochemically undefined 'dihydronarciclasine' risks acquiring predominantly the inactive cis isomer; specification of trans configuration is mandatory for any biological application, and the COMPARE correlation of 0.92 with pancratistatin provides cross-validation for mechanism-of-action studies.
- [1] Kornienko, A.; Evidente, A. Chemistry, Biology, and Medicinal Potential of Narciclasine and Its Congeners. Chem. Rev. 2008, 108 (6), 1982–2014 (Table 6: NCI 60 Cell Line Screen comparative data). DOI: 10.1021/cr0784005. View Source
- [2] Pettit, G. R.; Melody, N. Antineoplastic Agents 454. Synthesis of the Strong Cancer Cell Growth Inhibitors trans-Dihydronarciclasine and 7-Deoxy-trans-dihydronarciclasine. J. Nat. Prod. 2009, 72 (7), 1279–1282. DOI: 10.1021/np9001948. View Source
